Gnemontanin F

Description

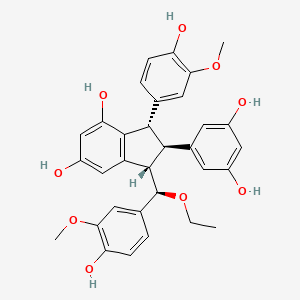

Structure

3D Structure

Properties

Molecular Formula |

C32H32O9 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-ethoxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |

InChI |

InChI=1S/C32H32O9/c1-4-41-32(17-6-8-24(37)27(12-17)40-3)31-22-14-21(35)15-25(38)30(22)28(16-5-7-23(36)26(11-16)39-2)29(31)18-9-19(33)13-20(34)10-18/h5-15,28-29,31-38H,4H2,1-3H3/t28-,29-,31-,32+/m1/s1 |

InChI Key |

FBOBYSYFSCKMJM-PAOHXUTNSA-N |

Isomeric SMILES |

CCO[C@H]([C@H]1[C@@H]([C@H](C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |

Canonical SMILES |

CCOC(C1C(C(C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |

Origin of Product |

United States |

Discovery and Botanical Origin of Gnemontanin F

Historical Perspective on the Isolation of Gnemontanins

The investigation into the chemical constituents of the genus Gnetum has led to the discovery of a diverse array of stilbenoids, a class of compounds recognized for their structural complexity and significant biological activities. The family Gnetaceae is known to be a rich source of these stilbene (B7821643) oligomers. Research into these plants has unveiled numerous novel compounds, with early studies focusing on the isolation and characterization of various resveratrol (B1683913) derivatives and their oligomers.

The "gnemontanins" represent a specific subgroup of these stilbenoids, first identified and named based on their botanical source, Gnetum montanum. While the broader class of stilbenoids from Gnetum species has been a subject of phytochemical research for several decades, the specific isolation of compounds designated as gnemontanins has provided deeper insights into the chemotaxonomy of this plant genus. These discoveries have laid the groundwork for understanding the biosynthesis and accumulation of such complex natural products in plants.

Primary Botanical Sources of Gnemontanin F

Gnetum montanum Markgr. (Gnetaceae) and its Specific Plant Parts (e.g., Caulis, Stems, Lianas)

The primary botanical source of this compound is Gnetum montanum, an evergreen vine found in southern China and Southeast Asia. researchgate.net Various parts of this plant, including the stems and rhizomes, have been used in traditional medicine. taylorandfrancis.com Phytochemical investigations have confirmed that the lianas (long-stemmed, woody vines) of G. montanum are a particularly rich source of stilbenoids. While this compound has been isolated from this species, detailed studies on its distribution across different plant parts such as the caulis (stem) and roots are part of ongoing research into the genus. The concentration and presence of specific stilbenoids can vary between the stems, leaves, and roots of the plant.

Comparative Analysis of Stilbenoid Distribution Across Gnetum Species and Related Plant Families

The genus Gnetum is a well-established source of a wide variety of stilbenoids, with approximately 149 bioactive compounds identified from the genus, including numerous stilbenoids, flavonoids, and alkaloids. researchgate.net The distribution of these compounds shows significant variation among different Gnetum species. For instance, while Gnetum montanum is known for producing gnemontanins, other species like Gnetum gnemon have been found to contain compounds such as gnetin C, gnetin L, and various gnemonosides. nih.gov

When compared to other plant families, the Gnetaceae family is one of the most prominent sources of stilbenoids, alongside families such as Vitaceae (grape vines), Dipterocarpaceae, and Fabaceae. rsc.org While Vitaceae is particularly known for resveratrol and its derivatives, the Gnetum species are distinguished by the presence of more complex oligostilbenes, including dimers, trimers, and tetramers of resveratrol and isorhapontigenin units. mdpi.comencyclopedia.pub This unique chemical profile makes the Gnetum genus a subject of significant chemotaxonomic interest.

Table 1: Distribution of Selected Stilbenoids in Gnetum Species

| Compound | Gnetum Species | Plant Part | Reference |

|---|---|---|---|

| This compound | Gnetum montanum | Not specified | N/A |

| Gnetin C | Gnetum gnemon | Seeds, Roots | nih.govnih.gov |

| Gnetin L | Gnetum gnemon | Seeds | nih.gov |

| Gnemonoside A | Gnetum gnemon | Seeds | nih.gov |

| Gnemonoside D | Gnetum gnemon | Seeds | nih.gov |

| Malaysianol F | Gnetum microcarpum | Lianas | mdpi.com |

| Gnetol | Gnetum montanum, G. microcarpum | Lianas, Stems | taylorandfrancis.commdpi.com |

| Resveratrol | Gnetum gnemon, G. microcarpum | Seeds, Stems | nih.govmdpi.com |

Methodologies for Isolation and Purification

The isolation and purification of this compound and other oligostilbenes from Gnetum montanum involve a multi-step process that leverages the physicochemical properties of these compounds.

Targeted Extraction Techniques for Oligostilbenes

The initial step in isolating oligostilbenes from plant material is extraction. Due to the presence of multiple hydroxyl groups, oligostilbenes are sensitive to changes in temperature and pH. plos.org Common techniques aim to efficiently extract these compounds while preserving their molecular structure.

A widely used method involves the extraction of dried and powdered plant material, such as the lianas of Gnetum species, with organic solvents of varying polarity. Acetone is frequently used for the initial extraction of stilbenoids from Gnetum. mdpi.com Other common solvents include ethanol and methanol, often in aqueous solutions, which are effective for extracting polyphenolic compounds. nih.gov Advanced methods like ultrasonic-assisted extraction may also be employed to enhance extraction efficiency. plos.org Following the initial extraction, the crude extract is often partitioned with different solvents, such as diethyl ether, to remove tannins and other interfering substances. mdpi.com

Advanced Chromatographic Separation Strategies (e.g., Flash Chromatography, High-Performance Liquid Chromatography (HPLC), Counter Current Separation (CCC, CPC))

Following extraction, the crude mixture of compounds is subjected to various chromatographic techniques for separation and purification. The complexity of the extract, which contains numerous structurally similar stilbenoids, necessitates the use of high-resolution separation methods.

A common workflow for the purification of oligostilbenes from Gnetum extracts includes:

Vacuum Liquid Chromatography (VLC): The crude extract is often first fractionated using VLC on silica gel to separate the compounds into groups based on their polarity. mdpi.com

Column Chromatography (CC): Fractions obtained from VLC are further purified using column chromatography with stationary phases like silica gel or Sephadex. nih.govmdpi.com

Radial Chromatography (RC): This technique is also employed for the fine separation of compounds within the fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a crucial final step for isolating pure compounds. Reversed-phase columns (e.g., ODS) are commonly used for the separation of stilbenoids. nih.govacs.org

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating sensitive compounds. It has been successfully applied to the separation of stilbenoids from various plant sources.

The structures of the isolated compounds are then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) and Mass Spectrometry (MS).

**Table 2: Chromatographic Techniques Used in the Isolation of Stilbenoids from *Gnetum***

| Chromatographic Technique | Stationary/Mobile Phase Example | Application | Reference |

|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Silica gel; gradients of n-hexane, ethyl acetate (B1210297), and methanol | Initial fractionation of crude extract | mdpi.com |

| Column Chromatography (CC) | Sephadex LH-20; methanol | Further purification of fractions | mdpi.com |

| Radial Chromatography (RC) | Silica gel; chloroform/methanol gradients | Isolation of specific compounds | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Octadecylated silica (ODS) column | Final purification of stilbenoids | nih.govacs.org |

| Counter-Current Chromatography (CCC) | Two-phase solvent systems (e.g., chloroform-n-butanol-methanol-water) | Separation of stilbenes | N/A |

Dereplication Strategies Utilizing Hyphenated Techniques

A significant challenge in natural product research is the re-isolation of known compounds, which consumes time and resources. nih.govresearchgate.net Dereplication is the process of rapidly identifying known compounds in an extract or fraction at an early stage of the investigation, thereby allowing researchers to focus their efforts on novel substances. nih.govresearchgate.net Modern dereplication heavily relies on hyphenated analytical techniques, particularly those coupling liquid chromatography with mass spectrometry.

UPLC-MS/MS-based Molecular Networking

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for analyzing complex mixtures. researchgate.net UPLC provides high-resolution separation of compounds, while MS/MS provides information about their mass and fragmentation patterns. Molecular networking is a computational approach that organizes MS/MS data based on spectral similarity. nih.govnih.gov In a molecular network, each node represents a unique compound, and the connections (edges) between nodes indicate structural similarity based on their fragmentation patterns.

This technique is highly effective for dereplication. By creating a molecular network of the compounds in a plant extract and comparing it to MS/MS data from known compounds in spectral libraries, researchers can quickly identify the known molecules present. researchgate.netnih.gov Compounds that appear as nodes with no matches in the databases, or that form clusters of related but unknown compounds, are prioritized for isolation and full structure elucidation, as they are likely to be novel.

In Silico Analysis

In silico analysis, which involves the use of computer-based methods, plays a crucial role in modern dereplication. This can involve several approaches:

Database Searching: The experimental mass spectral data (both precursor mass and MS/MS fragmentation patterns) of compounds in a sample are searched against comprehensive natural product databases. A match can provide a tentative identification of a known compound.

In Silico Fragmentation: For compounds not present in databases, computational tools can predict the MS/MS fragmentation patterns of a proposed structure. By comparing the predicted spectrum with the experimental one, researchers can gain confidence in a putative identification.

Machine Learning: More recently, machine learning algorithms are being trained to recognize specific structural features or compound classes directly from their MS/MS spectra, further enhancing the speed and accuracy of annotation in complex datasets.

By integrating these advanced screening and dereplication strategies, the process of discovering novel natural products like this compound is significantly streamlined, allowing for more efficient exploration of the vast chemical space of the natural world.

Chemical Compounds Mentioned

Chemical Structure and Stereochemical Elucidation of Gnemontanin F

Determination of Molecular Formula (e.g., C32H32O9 for Gnemontanin F)

The molecular formula of this compound was established as C32H32O9. nih.gov This determination is a critical first step, providing the elemental composition and the degree of unsaturation of the molecule. This information is foundational for the subsequent elucidation of the compound's planar structure and stereochemistry. The formula was confirmed through high-resolution mass spectrometry. rsc.orgrsc.org

Elucidation of Planar Structure

The planar structure, which describes the connectivity of atoms in the molecule, was determined through a comprehensive application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, with its molecular formula being confirmed by High-Resolution Mass Spectrometry (HRMS). researchgate.netrsc.org

One-dimensional NMR spectroscopy provides initial, crucial information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (showing the relative number of protons of each type), and their splitting patterns (J-coupling), which give clues about adjacent protons. hmdb.caresearchgate.net

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons.

For this compound, isolated from Gnetum montanum, the ¹H and ¹³C NMR data were acquired in acetone-d6. rsc.org The specific chemical shifts observed are indispensable for assigning the structure. researchgate.netrsc.org

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|

Note: Specific spectral data for this compound is detailed in the supporting information of the source publication but not fully itemized in the primary text. The table structure is provided for illustrative purposes based on typical data presentation.

2D NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out spin systems and connect adjacent protons, helping to build fragments of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (a one-bond correlation). researchgate.netcolumbia.edu This is a powerful technique for definitively assigning the ¹H signal to its corresponding ¹³C signal, confirming which hydrogens are bonded to which carbons. rutgers.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J correlations). columbia.edu HMBC is critical for connecting the fragments identified by COSY. For instance, it can show a correlation from a proton to a quaternary carbon or across heteroatoms, providing the key linkages to establish the complete planar structure of this compound. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu The intensity of the NOE or ROE signal is generally inversely proportional to the distance between the nuclei. This technique is paramount for determining the relative stereochemistry of the molecule by revealing through-space proximities, which is crucial for assigning the orientation of substituents at stereocenters. researchgate.netacdlabs.com In the structural elucidation of compounds like this compound, NOESY and ROESY data provide definitive evidence for the relative configuration of the chiral centers. rsc.org

High-Resolution Mass Spectrometry, often using Electrospray Ionization (HR-ESI-MS), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This accuracy allows for the unambiguous determination of the elemental composition of an ion, thereby confirming the molecular formula derived from other methods. fsu.edu For this compound, HR-ESI-MS data would have shown a molecular ion peak corresponding to the exact mass of C32H32O9, solidifying the molecular formula established in the initial stages of analysis. rsc.orgrsc.org

Assignment of Relative Configuration

Once the planar structure is known, the next challenge is to determine the three-dimensional arrangement of atoms, known as the relative configuration.

For complex dimeric stilbenes like this compound, which possess multiple chiral centers, determining the relative configuration can be challenging. A key strategy involves the careful analysis and comparison of ¹H NMR chemical shifts between epimers (diastereomers that differ at only one stereocenter). researchgate.netrsc.org

Researchers have observed that the chemical shifts of certain protons can be significantly influenced by the spatial orientation of nearby aromatic rings. ucl.ac.uk This phenomenon, known as the anisotropic effect, causes protons located above the plane of an aromatic ring to be shielded (shifted to a higher field, i.e., lower ppm value), while those on the edge of the ring are deshielded (shifted to a lower field).

By comparing the ¹H NMR spectra of this compound with its epimers, scientists can observe these diagnostic chemical shift differences. researchgate.net For instance, a notable upfield or downfield shift of a specific proton (e.g., at C-7) in one epimer compared to the other provides strong evidence for their relative spatial arrangement. rsc.org This method, in conjunction with NOESY data, allows for the confident assignment of the relative configuration of the stereocenters in the this compound molecule. researchgate.netnih.gov

Application of ROESY NMR Data

The determination of the relative configuration of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Rotating-frame Overhauser Effect Spectroscopy (ROESY) technique. huji.ac.il ROESY is a powerful method for identifying protons that are in close proximity to each other in three-dimensional space, even if they are not directly connected through chemical bonds. huji.ac.il The strength of the ROESY signal is inversely proportional to the sixth power of the distance between the interacting protons, making it highly sensitive to internuclear distances. huji.ac.il

In the structural elucidation of stilbenoid dimers like this compound, ROESY spectra provide crucial data for establishing the relative stereochemistry at the chiral centers. scribd.com While specific ROESY correlation data for this compound is detailed within dedicated spectroscopic analyses, the general application for this class of compounds involves observing key cross-peaks. For instance, in related stilbene (B7821643) dimers, ROESY correlations between the protons of the different monomeric units confirm the spatial arrangement and the nature of the linkage between them. scribd.comresearchgate.net The analysis of these through-space interactions, in conjunction with other NMR data such as coupling constants and chemical shifts, allows for the unambiguous assignment of the relative configuration of the stereogenic centers. researchgate.net

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule like this compound requires methods that are sensitive to the absolute spatial arrangement of atoms. This goes beyond what can be determined by standard NMR or Mass Spectrometry.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a primary technique for assigning the absolute configuration of chiral organic compounds. rsc.orgull.es This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es The resulting ECD spectrum, with its characteristic positive and negative bands (known as Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry. nih.gov

For complex molecules containing multiple chromophores, such as the aromatic rings in stilbenoid dimers, the exciton (B1674681) chirality method is often applied. ull.esnih.gov This method correlates the sign of the observed ECD couplet (two bands of opposite sign) with the helical arrangement of the interacting chromophores' electric transition dipole moments (TDMs). nih.gov A correct interpretation requires knowledge of the molecule's conformation and the orientation of the TDMs. nih.gov By comparing the experimental ECD spectrum of this compound with established rules or with the spectra of structurally similar compounds with known absolute configurations, its own absolute configuration can be inferred. ull.es

Computational Methods for Chiroptical Data (e.g., Time-Dependent Density-Functional Theory (TD-DFT) Calculations)

To confidently assign the absolute configuration, experimental ECD data is often validated through quantum-mechanical calculations. nih.gov Time-Dependent Density-Functional Theory (TD-DFT) is a robust computational method used to predict the ECD spectra of molecules. gaussian.comarxiv.org

The process involves first determining the stable conformers of the molecule and their relative populations. Then, for each significant conformer, the TD-DFT method is used to calculate its theoretical ECD spectrum. rsc.org The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. This computed spectrum is then compared with the experimental ECD spectrum obtained for this compound. A good match between the experimental and the calculated spectrum for one of the possible enantiomers provides strong evidence for the assignment of the absolute configuration. nih.gov This combined experimental and computational approach has become a reliable standard for the stereochemical assignment of complex natural products. nih.gov

Structural Relationships with Other Gnemontanins and Stilbenoid Dimers

This compound belongs to a large family of structurally diverse stilbenoids isolated from plants of the Gnetum genus, particularly Gnetum montanum. rsc.orgresearchgate.net It was isolated and identified along with several other new dimeric stilbenoids, including Gnemontanins A, B, C, D, E, and G, as well as known compounds like (-)-gnetuhainin I. researchgate.netrsc.org

These compounds are all oligomers of stilbene units, primarily derived from resveratrol (B1683913) and its methylated analogue, isorhapontigenin. scribd.com They differ in their degree of oligomerization, the specific linkages between the monomeric units, and their stereochemistry.

This compound is a stilbene dimer. rsc.org Its structure is closely related to other dimers found in the same plant source. For example, Gnemontanins A and B are dimers linked via an 8-O-4' bond, which was a novel finding at the time of their discovery. scribd.comrsc.org Gnemontanin C shares the same carbon framework as gnetuhainin I. scribd.com The structural elucidation of this compound was carried out in the context of these related compounds, allowing for comparative analysis of their spectroscopic data, which aided in its characterization. scribd.comrsc.org This family of compounds demonstrates nature's ability to create a wide array of complex structures from simple phenolic building blocks through various oxidative coupling pathways. researchgate.net

Biosynthetic Pathways and Chemical Synthesis of Gnemontanin F

Biogenesis of Resveratrol (B1683913) Oligomers

The natural formation of resveratrol oligomers is a multi-step process that begins with the synthesis of the resveratrol monomer. This monomer then undergoes oxidative coupling to form a diverse array of dimeric and higher-order oligomers. acs.orgnih.govresearchgate.net

The biosynthesis of stilbenes, the parent compounds of Gnemontanin F, originates from two primary metabolic pathways: the shikimate pathway and the acetate-malonate pathway. mdpi.comwikipedia.org The shikimate pathway is responsible for producing aromatic compounds, linking carbohydrate metabolism to the biosynthesis of the aromatic amino acid L-phenylalanine. researchgate.netnih.gov

L-phenylalanine serves as the primary starting molecule for the phenylpropanoid pathway. mdpi.comencyclopedia.pub This pathway yields phenylpropanoid derivatives (C6–C3 compounds). wikipedia.org Concurrently, the acetate-malonate pathway produces three molecules of malonyl-CoA. nih.govnih.gov These precursors from both pathways converge to form the basic stilbene (B7821643) skeleton.

| Pathway | Precursor Provided | Role in Stilbene Biosynthesis |

| Shikimate Pathway | L-phenylalanine | The initial building block for the phenylpropanoid pathway, leading to p-coumaroyl-CoA. mdpi.comnih.govencyclopedia.pub |

| Acetate-Malonate Pathway | Malonyl-CoA | Provides three acetate (B1210297) units for chain extension of the p-coumaroyl-CoA starter molecule. nih.govnih.govscirp.org |

Once the resveratrol monomer is synthesized, it undergoes enzymatic and regioselective oxidative coupling to form dimers and higher oligomers. nih.govresearchgate.net This process is a key step in generating the vast structural diversity observed in resveratrol oligomers. nih.gov The oxidative coupling involves the formation of phenoxyl radicals from resveratrol units, which then couple in various regioisomeric positions to produce different dimeric structures. oeno-one.euresearchgate.net While the precise enzymatic control in vivo is still under investigation, it is believed that peroxidases play a role in this transformation. researchgate.net The regioselectivity of this coupling is crucial, as it determines the specific framework of the resulting oligomer. oeno-one.eunih.gov The formation of resveratrol oligomers is considered a defense mechanism in plants, with these compounds often accumulating at sites of infection or stress. nih.gov

The biosynthesis of the resveratrol monomer is catalyzed by a series of well-characterized enzymes. The key enzymes in this pathway are part of the broader phenylpropanoid pathway. scirp.org

Key Enzymes in Resveratrol Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonialyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the entry step into the phenylpropanoid pathway. encyclopedia.pubscirp.org |

| Cinnamic acid 4-hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce 4-coumaric acid. nih.govscirp.org |

| 4-coumarate: CoA ligase | 4CL | Activates 4-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govscirp.org |

| Stilbene synthase | STS | The key enzyme that catalyzes the final step in stilbene backbone formation. It condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. nih.govscirp.orgscirp.org |

Stilbene synthase (STS) is a type III polyketide synthase and is the committed enzyme for stilbene biosynthesis. nih.govscirp.org It shares a close evolutionary relationship and similar reaction mechanism with chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis. nih.gov Both enzymes use the same substrates but catalyze different cyclization reactions of the polyketide intermediate to produce either a stilbene or a chalcone. encyclopedia.pubnih.gov

Biomimetic Synthesis of this compound and Related Oligostilbenes

Biomimetic synthesis seeks to replicate natural biosynthetic processes in a laboratory setting. nih.gov This approach has been successfully applied to the synthesis of this compound and other complex stilbenoids, often utilizing oxidative coupling reactions that mimic the proposed biogenetic pathways. nih.govresearchgate.net

The core reaction in the biomimetic synthesis of stilbene dimers is oxidative coupling. researchgate.net This method involves the oxidation of resveratrol or its derivatives to generate radical intermediates that subsequently dimerize. oeno-one.eu Various reagents can be used to facilitate this reaction, including metallic catalysts like silver acetate (AgOAc) or iron(III) chloride (FeCl₃·6H₂O), and enzyme systems like horseradish peroxidase (HRP) with hydrogen peroxide (H₂O₂). oeno-one.euresearchgate.netthieme-connect.comnih.gov However, controlling the regioselectivity of these reactions can be challenging, often leading to a complex mixture of products with low yields of the desired compound. globethesis.com

A significant breakthrough in the synthesis of this compound was achieved through a biomimetic strategy involving the oxidative coupling of a protected monomer. thieme-connect.com Specifically, (±)-Gnemontanin F was synthesized for the first time via the regioselective oxidative coupling of 5-bromoisorhapontigenin. thieme-connect.com

This synthetic approach involves two key steps:

Regioselective Oxidative Coupling: 5-bromoisorhapontigenin is subjected to oxidative coupling using catalysts like FeCl₃·6H₂O or an HRP/H₂O₂ system. The bromine atom acts as a positional protecting group, directing the coupling reaction to specific sites and thus enhancing regioselectivity. thieme-connect.comresearchgate.net This overcomes the common problem of obtaining complex product mixtures. globethesis.com

Reductive Debromination: The resulting brominated dimeric intermediates are then treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), to remove the bromine atoms and yield the final natural product. researchgate.net

This strategy of using a halogen as a positional protecting group has proven effective for controlling the outcome of radical coupling reactions, enabling the efficient and targeted synthesis of complex oligostilbenes like this compound. thieme-connect.comglobethesis.com

Regioselectivity and Stereocontrol in Chemical Synthesis

The total synthesis of this compound, a complex natural product, presents significant challenges in achieving precise regioselectivity and stereocontrol. At present, detailed, peer-reviewed studies outlining the complete total synthesis of this compound are not available in the public domain. The intricate stereochemistry and specific substitution patterns inherent in its molecular architecture necessitate highly controlled synthetic strategies.

Hypothetically, any successful synthesis would need to address several key challenges:

Control of Regioselectivity: The strategic installation of functional groups at specific positions on the molecular scaffold is paramount. This would likely involve the use of directing groups, protecting groups, and highly selective catalysts to favor the formation of the desired constitutional isomer over other possibilities. The inherent electronic and steric properties of the synthetic intermediates would play a crucial role in directing incoming reagents to the correct positions.

Stereocontrol: The establishment of the correct relative and absolute stereochemistry at multiple chiral centers is a formidable task. This would likely be achieved through a combination of chiral pool synthesis, asymmetric catalysis, and substrate-controlled diastereoselective reactions. The use of chiral auxiliaries or catalysts would be essential to induce the desired stereochemical outcome with high enantiomeric excess.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific methodologies that can be successfully applied to the total synthesis of this compound.

Synthetic Strategies for this compound Derivatives and Analogues

While the total synthesis of this compound itself has not been extensively documented, the development of synthetic strategies for its derivatives and analogues is a critical area of research. Such compounds are invaluable for structure-activity relationship (SAR) studies, which aim to understand how modifications to the core structure of this compound affect its biological activity.

The synthesis of derivatives and analogues would likely focus on several key approaches:

Modification of Existing Functional Groups: The native functional groups of this compound, if accessible through isolation, could be chemically modified. For instance, hydroxyl groups could be acylated, alkylated, or glycosylated to explore the impact of these changes on biological properties.

Late-Stage Functionalization: Advanced synthetic techniques, such as C-H activation, could potentially be employed for the late-stage modification of the this compound core structure. This approach allows for the direct introduction of new functional groups into a complex molecule, providing a rapid route to a diverse range of analogues.

Convergent Synthesis: A convergent synthetic approach would involve the independent synthesis of key fragments of the this compound scaffold, which are then coupled together in the later stages of the synthesis. This strategy allows for the independent modification of each fragment, leading to the efficient production of a library of analogues with variations at specific positions.

The development of these synthetic strategies is crucial for unlocking the full therapeutic potential of this compound and for the discovery of new, more potent, or selective bioactive compounds. As with the total synthesis, detailed published reports on the synthesis of this compound derivatives and analogues are not currently available, highlighting a significant area for future research.

Future Research Directions and Academic Implications

Advanced Methodologies for Discovery and Characterization of Stilbenoids

The discovery and structural elucidation of complex stilbenoids like Gnemontanin F from intricate natural matrices present significant analytical challenges. Overcoming these hurdles requires the development and integration of sophisticated and sensitive analytical techniques.

The synergistic application of metabolomics and proteomics offers a powerful approach to accelerate the discovery of novel stilbenoids and to understand their biological context. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be employed to rapidly profile the stilbenoid content of various plant sources, including different species of the Gnetum genus. This can help in identifying species that are rich in unique or bioactive stilbenoids.

Proteomics, the comprehensive analysis of proteins, can complement these findings by identifying the enzymes involved in stilbenoid biosynthesis. By correlating the presence of specific stilbenoids with the expression of particular enzymes, researchers can gain insights into the biosynthetic machinery responsible for producing complex oligomers. For instance, identifying the specific oxidoreductases and tailoring enzymes in Gnetum montanum that lead to the formation of this compound would be a significant step forward. This integrated 'omics' approach not only facilitates the discovery of new compounds but also provides a deeper understanding of their natural roles and regulation.

The structural complexity and the presence of multiple stereoisomers in stilbenoid oligomers necessitate advanced separation and spectroscopic methods. While traditional chromatographic techniques are valuable, the development of more efficient and higher-resolution separation methods is crucial. Techniques such as supercritical fluid chromatography (SFC) and multidimensional liquid chromatography (LC-LC) can offer superior separation of complex mixtures of stilbenoid isomers.

In parallel, advancements in structural elucidation are paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for determining the constitution and relative configuration of these molecules, the application of computational methods is becoming increasingly important. For example, comparing experimental Circular Dichroism (CD) spectra with those predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations can aid in the unambiguous assignment of absolute configurations of chiral centers, a frequent challenge with complex oligostilbenes.

Elucidation of Undiscovered Biosynthetic Pathways for Complex Oligomers

The biosynthesis of resveratrol (B1683913), the basic building block of most stilbenoids, is well-understood. However, the pathways leading to the formation of complex oligomers like this compound are largely uncharacterized. Research suggests that the dimerization and further oligomerization of resveratrol units are often catalyzed by peroxidase or laccase enzymes through oxidative coupling. researchgate.net

Future research should focus on identifying and characterizing the specific enzymes from Gnetum species that are responsible for the regio- and stereoselective coupling of monomeric units to form diverse and complex structures. Heterologous expression of candidate genes in microbial hosts could enable the production and functional characterization of these enzymes. Understanding these biosynthetic pathways is not only of fundamental scientific interest but also opens the door to producing these complex molecules through biotechnological approaches, which could provide a more sustainable and scalable supply than extraction from natural sources. The first synthesis of (±)-Gnemontanin F has been achieved, which can serve as a basis for further exploration of its biosynthetic route. researchgate.netresearchgate.net

Exploration of this compound as a Chemical Probe for Biological Processes

The potent biological activities of this compound suggest that it interacts with specific molecular targets within the cell. Identifying these targets is a critical step in understanding its mechanism of action and for its development as a research tool. This compound can be used as a "chemical probe" to investigate various biological pathways.

For example, if this compound exhibits potent anti-inflammatory activity, researchers can use techniques such as affinity chromatography or activity-based protein profiling to identify its direct binding partners within inflammatory signaling pathways. Once a target is validated, this compound and its derivatives can be used to modulate the activity of this target, thereby helping to elucidate its function in health and disease. This approach transforms a natural product from a potential therapeutic into a valuable tool for fundamental biological research.

Potential for Rational Design and Targeted Synthesis of Novel Stilbenoid Scaffolds

The chemical structure of this compound provides a unique scaffold that can be modified to create novel compounds with improved or entirely new biological activities. The total synthesis of this compound and related compounds provides a platform for Structure-Activity Relationship (SAR) studies. researchgate.netresearchgate.net By systematically modifying different parts of the this compound molecule, chemists can determine which structural features are essential for its biological effects.

This knowledge can then be used for the rational design of new stilbenoid-based molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, if the dihydrobenzofuran moiety is found to be crucial for a particular activity, new analogs could be synthesized that retain this core structure while varying the peripheral substituents to optimize interactions with a biological target. This targeted synthesis approach could lead to the development of a new generation of stilbenoid-based therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Gnemontanin F from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key steps include:

- Sample preparation : Homogenization of plant material and defatting using hexane .

- Fractionation : Gradient elution with polar/non-polar solvent systems (e.g., hexane-ethyl acetate-methanol) to separate terpenoid-rich fractions .

- Purity validation : NMR (¹H, ¹³C) and HPLC-DAD/ELSD analysis to confirm compound identity and purity (>95%) .

- Critical Considerations : Document solvent ratios, column specifications, and retention times to ensure reproducibility .

Q. How should researchers design spectroscopic experiments to characterize this compound’s structure?

- Methodological Answer : A multi-spectral approach is essential:

- NMR : Assign ¹H/¹³C signals using 2D techniques (HSQC, HMBC) to resolve overlapping peaks in complex terpenoids .

- MS : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .

- X-ray crystallography : If crystals are obtainable, use single-crystal diffraction for absolute stereochemical determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions or sample purity. Mitigation strategies include:

- Standardized bioassays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values with 95% confidence intervals .

- Metadata documentation : Report solvent used (DMSO vs. ethanol), cell line passage numbers, and incubation times to identify confounding factors .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data of this compound derivatives?

- Methodological Answer :

- Multivariate analysis : Apply PCA or PLS-DA to correlate structural features (e.g., hydroxylation patterns) with bioactivity .

- Machine learning : Train models (e.g., random forest) on datasets with ≥50 derivatives to predict activity cliffs .

- Uncertainty quantification : Use bootstrapping or Monte Carlo simulations to assess robustness of SAR conclusions .

Q. How can researchers optimize synthetic routes for this compound analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Retrosynthetic analysis : Prioritize convergent synthesis to reduce step count and improve yield .

- Metabolic stability testing : Incubate analogs with liver microsomes (human/rat) and quantify half-life (t₁/₂) using LC-MS/MS .

- In silico modeling : Predict LogP, solubility, and CYP450 interactions via tools like Schrödinger’s QikProp .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound isolation and characterization?

- Methodological Answer :

- Detailed experimental logs : Record batch-specific details (e.g., plant collection season, solvent supplier) .

- Open-data practices : Deposit raw NMR/MS spectra in repositories like Zenodo with CC-BY licenses .

- Independent validation : Share samples with collaborating labs for cross-testing bioactivity .

Q. How should researchers handle conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Error analysis : Compare thermal parameters (B-factors) in crystallographic data with signal-to-noise ratios in NMR .

- Dynamic effects : Consider conformational flexibility via molecular dynamics simulations (e.g., AMBER) .

- Peer consultation : Submit unresolved data to crystallographic databases (e.g., CCDC) for community feedback .

Ethical and Reporting Standards

Q. What ethical guidelines apply to sourcing plant material for this compound research?

- Methodological Answer :

- Bioprospecting compliance : Obtain permits under the Nagoya Protocol for access and benefit-sharing .

- Voucher specimens : Deposit authenticated plant samples in herbaria (e.g., Kew Gardens) with GPS coordinates .

Q. How to structure a research paper on this compound to meet journal criteria (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer :

- Abstract : State the hypothesis, methods (e.g., "UPLC-guided isolation"), and significance of findings (e.g., "novel anti-inflammatory mechanism") .

- Supporting information : Include raw chromatograms, NMR spectra, and crystallographic data (CIF files) .

- Reproducibility checklist : Adopt templates from EQUATOR Network for reporting biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.